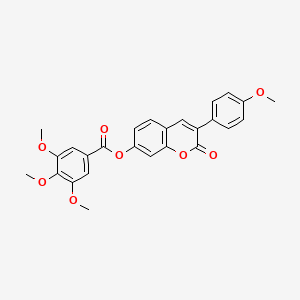
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a useful research compound. Its molecular formula is C26H22O8 and its molecular weight is 462.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a derivative of chromenone and has garnered attention due to its potential biological activities. Chromenones are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential applications in medicine.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a chromenone core with methoxy and benzoate substituents that may influence its biological activity.
Biological Activity Overview
The biological activity of This compound has been investigated through various studies. Key findings include:
- Antioxidant Activity : The compound exhibits significant free radical scavenging ability. Preliminary tests have shown that it has a lower SC50 value compared to ascorbic acid, indicating strong antioxidant potential.
- Cytotoxicity : Studies indicate that the compound may possess cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Antioxidant Activity
A study evaluated the antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that:
| Compound | SC50 (μg/mL) |
|---|---|
| This compound | 2.36 |
| Ascorbic Acid | 1.65 |
This data highlights the compound's effectiveness as an antioxidant compared to standard antioxidants like ascorbic acid.
Cytotoxicity Studies
In vitro studies assessed the cytotoxic effects on various cancer cell lines. The results showed:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 12.5 |
The compound demonstrated significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
In a model of inflammation induced by lipopolysaccharide (LPS), the compound was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 120 |
| IL-6 | 300 | 150 |
The proposed mechanisms by which This compound exerts its biological effects include:
- Free Radical Scavenging : The methoxy groups in the structure enhance electron donation capabilities, allowing for effective neutralization of free radicals.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins and caspase activation.
- Inhibition of Inflammatory Pathways : By downregulating NF-kB signaling pathways, the compound reduces inflammation-related gene expression.
Case Studies
- Study on MCF-7 Cells : A detailed study focused on the effect of the compound on MCF-7 breast cancer cells showed that treatment led to increased apoptosis markers and decreased cell viability over a 48-hour period.
- Animal Model for Inflammation : In vivo studies using a rat model demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan.
特性
IUPAC Name |
[3-(4-methoxyphenyl)-2-oxochromen-7-yl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O8/c1-29-18-8-5-15(6-9-18)20-11-16-7-10-19(14-21(16)34-26(20)28)33-25(27)17-12-22(30-2)24(32-4)23(13-17)31-3/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWKUMFREWQESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














